
Zanoterone
Overview
Description
Preparation Methods
Zanoterone is derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone). . Specific reaction conditions and industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as alkylation, sulfonation, and cyclization reactions.
Chemical Reactions Analysis
Zanoterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the methylsulfonyl group, can lead to different derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zanoterone has been primarily studied for its potential in treating benign prostatic hyperplasia. It acts as an antagonist of the androgen receptor, which makes it useful in research related to androgen-dependent conditions . Additionally, its ability to increase testosterone and estradiol levels in men has implications for studies in endocrinology and reproductive health . Despite its limited clinical use, this compound serves as a valuable tool in understanding androgen receptor interactions and the development of antiandrogen therapies.
Mechanism of Action
Zanoterone exerts its effects by antagonizing the androgen receptor. It binds to the receptor with a relative binding affinity compared to metribolone of 2.2% . This binding prevents androgens like testosterone from activating the receptor, thereby inhibiting androgen-dependent processes. This compound does not inhibit enzymes such as 5α-reductase, aromatase, or hydroxysteroid dehydrogenases, which distinguishes its mechanism from other antiandrogens . It also induces the enzyme CYP3A4 in vivo, which can affect the metabolism of other drugs .
Comparison with Similar Compounds
Zanoterone is compared with other steroidal antiandrogens such as cyproterone acetate and non-steroidal antiandrogens like flutamide and bicalutamide. While cyproterone acetate has a higher relative potency (1.0) compared to this compound (0.4), it also has more severe side effects . Non-steroidal antiandrogens like bicalutamide (relative potency 4.3) are more potent and have a better side effect profile, making them more commonly used in clinical settings .
Similar Compounds
- Cyproterone acetate
- Flutamide
- Bicalutamide
- Hydroxyflutamide
This compound’s uniqueness lies in its specific binding affinity and lack of inhibition of certain enzymes, which can be advantageous in specific research contexts .
Biological Activity
Zanoterone, also known by its developmental code WIN-49596, is a steroidal antiandrogen that has been primarily investigated for its potential use in treating benign prostatic hyperplasia (BPH). Despite its initial promise, this compound was never marketed due to insufficient efficacy and adverse side effects observed in clinical trials. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and potential applications.
This compound's chemical structure is defined as (5α,17α)-1'-(methylsulfonyl)-1'-H-pregn-20-yno[3,2-c]pyrazol-17-ol . It acts primarily as an antagonist of the androgen receptor with a binding affinity (K_i) of 2.2 μM, which is relatively low compared to other antiandrogens. Unlike many other steroidal compounds, this compound does not inhibit key enzymes such as 5α-reductase or aromatase, nor does it exhibit significant progestogenic activity in vitro. Notably, it has been shown to increase serum levels of testosterone and estradiol in men, which may contribute to some of the side effects observed during trials .
Clinical Trials and Efficacy
This compound was subjected to phase II clinical trials involving 463 patients diagnosed with BPH. The primary endpoints included maximum urinary flow rate, prostate volume, and symptom relief as measured by the American Urological Association symptom index. Results indicated that:
- The 200 mg dosage group experienced a statistically significant increase in maximum urinary flow rate (1.7 ml/s) compared to placebo (p = 0.026).
- No significant differences were noted in prostate volume or overall symptom relief between this compound and placebo groups.
- Significant increases in estradiol and testosterone levels were observed alongside an increased incidence of breast pain and gynecomastia .
Side Effects and Safety Profile
The safety profile of this compound raised concerns during clinical evaluations. The most notable adverse effects included:
- Breast pain
- Gynecomastia
- Increased serum levels of sex steroids
The incidence of these side effects was deemed unacceptable when weighed against the drug's limited therapeutic benefits .
Potential Anti-Cancer Activity
Research has also explored this compound's potential anti-cancer properties. Although it primarily functions as an antiandrogen without significant hormonal activities, some studies have indicated that modifications to its structure could yield derivatives with enhanced antiproliferative effects against certain cancer cell lines. For example, derivatives based on dihydrotestosterone (DHT) have demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells .
Table: Summary of Clinical Findings on this compound
Study Parameter | This compound (200 mg) | Placebo | Statistical Significance |
---|---|---|---|
Maximum Urinary Flow Rate | 1.7 ml/s | Baseline | p = 0.026 |
Prostate Volume | No change | No change | Not significant |
AUA Symptom Index | No change | No change | Not significant |
Estradiol Levels | Increased | Baseline | Significant |
Testosterone Levels | Increased | Baseline | Significant |
Incidence of Gynecomastia | Increased | Lower incidence | Significant |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Zanoterone as a steroidal androgen receptor antagonist, and how does it differ from non-steroidal antiandrogens?
this compound competitively inhibits androgen receptor (AR) binding by mimicking steroidal ligands, blocking endogenous androgens like dihydrotestosterone (DHT) from activating AR signaling. Unlike non-steroidal antiandrogens (e.g., flutamide), this compound’s steroidal structure confers distinct pharmacokinetic properties, including tissue-specific uptake and reduced risk of partial agonist activity in certain contexts . Preclinical studies in beagle dogs demonstrated this compound’s ability to reduce prostatic DNA and arginine esterase levels, comparable to surgical castration, without altering testicular histomorphology or serum LH levels .
Q. What preclinical models are most appropriate for evaluating this compound’s efficacy in androgen-dependent disorders?
The intact male beagle dog is a validated model for studying this compound’s effects on benign prostatic hyperplasia (BPH) due to its androgen-dependent prostate physiology. Key endpoints include prostate size (via transrectal ultrasonography), histomorphology (glandular atrophy), and biochemical markers like prostatic arginine esterase mRNA levels. Comparative studies with castrate controls can validate efficacy .
Advanced Research Questions
Q. How should a Phase II clinical trial for this compound in symptomatic BPH be designed to optimize dose-ranging and safety assessment?
A double-blind, randomized, placebo-controlled design with stratified enrollment based on prostate-specific antigen (PSA) levels and urinary flow rates is recommended. Key parameters include:
- Primary endpoints : International Prostate Symptom Score (IPSS), peak urinary flow rate.
- Secondary endpoints : Prostate volume (transrectal ultrasound), serum testosterone/DHT levels, and adverse events (e.g., gynecomastia).
- Dose selection : Preclinical data suggest 10 mg/kg/day in dogs achieves significant prostatic regression; human trials should test 50–200 mg/day with titration based on tolerability .
Q. How can contradictory metabolite identification in this compound biotransformation studies be resolved methodologically?
Initial thermospray (TS) LC-MS/MS analyses of human urine metabolites suggested monohydroxylated structures, but conflicting HPLC retention times indicated higher polarity. Switching to pneumatically-assisted electrospray (IS) LC-MS/MS revealed glucuronide and sulfate conjugates via abundant molecular ions and neutral loss scans. This highlights the necessity of orthogonal analytical techniques for polar metabolites .
Q. What longitudinal study designs are suitable for assessing this compound’s long-term effects on spermatogenesis and hormonal balance?
A multi-year, open-label extension of Phase II/III trials with quarterly evaluations of:
- Sperm parameters : Daily sperm production, motility (computer-assisted semen analysis).
- Hormonal panels : Serum LH, testosterone, and DHT levels.
- Safety monitoring : Liver function tests (due to steroidal metabolism) and mammography (for gynecomastia risk). Historical data show no adverse testicular effects in dogs after 16 weeks, but human trials require longer follow-up .
Q. What experimental strategies validate synergistic effects between this compound and 5α-reductase inhibitors (e.g., finasteride) in prostate regression?
Combination studies in intact male dogs demonstrated additive prostate regression (vs. monotherapy) by targeting both AR signaling (this compound) and DHT synthesis (finasteride). Key metrics include:
- Prostatic atrophy : Histomorphological scoring of glandular epithelium.
- Biochemical synergy : Reductions in prostatic DNA (-75%) and arginine esterase mRNA (-90%) comparable to castration.
- Ultrasonography : Median time to 70% prostate volume reduction (9.6 weeks for combination vs. 14 weeks for monotherapy) .
Q. How can researchers address analytical challenges in quantifying this compound’s therapeutic and toxic blood concentrations?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards ensures precision. Pharmacokinetic/pharmacodynamic (PK/PD) models should account for this compound’s nonlinear plasma protein binding and hepatic metabolism. Population PK analysis in Phase I trials can identify covariates (e.g., age, hepatic function) influencing exposure-response relationships .
Q. Methodological Resources
- Preclinical Models : Beagle dogs for prostate studies ; murine xenografts for prostate cancer .
- Analytical Techniques : IS LC-MS/MS for metabolite identification ; transrectal ultrasonography for prostate monitoring .
- Clinical Trial Frameworks : Double-blind, dose-ranging protocols with long-term safety extensions .
Properties
CAS No. |
107000-34-0 |
---|---|
Molecular Formula |
C23H32N2O3S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol |
InChI |
InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1 |
InChI Key |
MHDDZDPNIDVLNK-ZGIWMXSJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C |
Key on ui other cas no. |
107000-34-0 |
Synonyms |
1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol Win 49596 Win-49596 zanoterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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